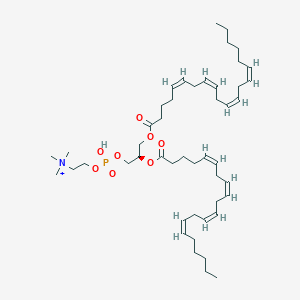
4,4',6,6'-Tctd-galacto-trehalose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is a synthetic derivative of trehalose, a disaccharide composed of two glucose molecules. This compound is characterized by the substitution of hydroxyl groups with chlorine atoms at the 4 and 6 positions on both glucose units. The molecular formula of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is C12H18Cl4O7, and it has a molecular weight of 416.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose typically involves the chlorination of trehalose. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions. The process involves:
Starting Material: Trehalose
Reagents: Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Solvent: Anhydrous solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)
Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent over-chlorination and degradation of the sugar molecule.
Industrial Production Methods
Industrial production of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove chlorine atoms and restore hydroxyl groups.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (50-80°C).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents (e.g., tetrahydrofuran, THF) at room temperature.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Reduction Reactions: Formation of dechlorinated trehalose derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study the effects of chlorination on sugar molecules.
Biology: Investigated for its potential as a cryoprotectant and stabilizer of biological molecules.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases due to its structural similarity to trehalose, which has known neuroprotective properties.
Industry: Utilized in the development of novel materials and coatings with enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is not fully understood, but it is believed to involve:
Molecular Targets: Similar to trehalose, it may interact with proteins and cellular structures to prevent aggregation and stabilize their native conformations.
Pathways Involved: Potential induction of autophagy through activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) pathway.
Comparison with Similar Compounds
Similar Compounds
Trehalose: A disaccharide composed of two glucose molecules with hydroxyl groups at the 4 and 6 positions.
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxyglucotrehalose: A similar compound with chlorination at different positions.
4,4’,6,6’-Tetrabromo-4,4’,6,6’-tetradeoxygalactotrehalose: A brominated analog of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose.
Uniqueness
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is unique due to its specific pattern of chlorination, which imparts distinct chemical and biological properties
Properties
CAS No. |
53684-69-8 |
|---|---|
Molecular Formula |
C12H18Cl4O7 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-5-chloro-2-[(2R,3R,4R,5R,6R)-5-chloro-6-(chloromethyl)-3,4-dihydroxyoxan-2-yl]oxy-6-(chloromethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H18Cl4O7/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-12,17-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11-,12-/m1/s1 |
InChI Key |
ABZXKGCGCZXMCS-WSWWMNSNSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CCl)Cl)O)O)O)O)Cl)Cl |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CCl)Cl)O)O)O)O)Cl)Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CCl)Cl)O)O)O)O)Cl)Cl |
Key on ui other cas no. |
53684-69-8 |
Synonyms |
4,4',6,6'-TCTD-galacto-trehalose 4,4',6,6'-tetrachloro-4,4',6,6'-tetradeoxygalactotrehalose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-methoxyphenyl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide](/img/structure/B1239450.png)
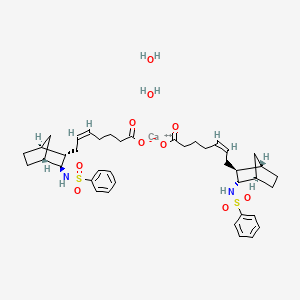
![(2S)-2-aminobutanedioic acid;(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B1239454.png)


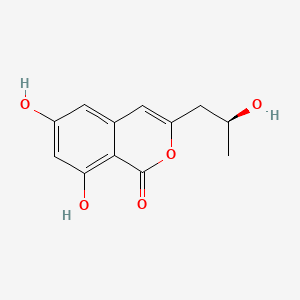
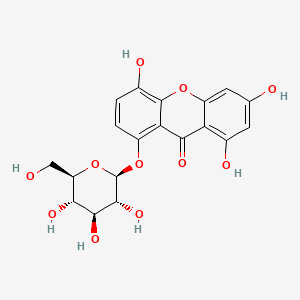

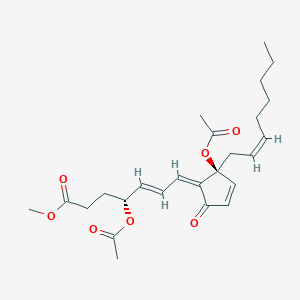
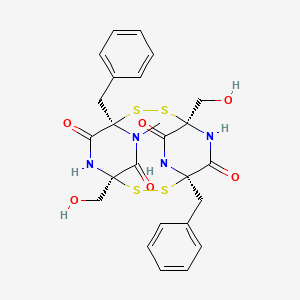
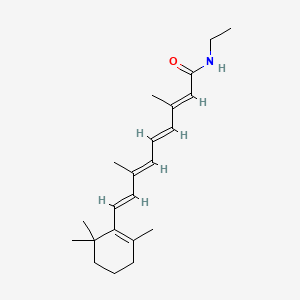
![8-(1-Piperidinylsulfonyl)-6-pyrido[1,2-a]quinazolinone](/img/structure/B1239468.png)
![4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1239469.png)
